molecular formula C7H10O3 B13339544 2-Vinyltetrahydrofuran-3-carboxylic acid

2-Vinyltetrahydrofuran-3-carboxylic acid

Cat. No.: B13339544
M. Wt: 142.15 g/mol
InChI Key: DVVWRMUXPXCIBJ-UHFFFAOYSA-N
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Description

2-Vinyltetrahydrofuran-3-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It features a tetrahydrofuran ring substituted with a vinyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-vinyltetrahydrofuran-3-carboxylic acid can be achieved through several methods:

    Oxidation of Alkenes: One common method involves the oxidation of tetrahydrofuran derivatives.

    Hydrolysis of Nitriles: Another approach is the hydrolysis of nitriles.

    Grignard Reagents: The carboxylation of Grignard reagents is also a viable method.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes or hydrolysis reactions, utilizing robust and cost-effective reagents and catalysts to ensure high yield and purity.

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Catalysts: Palladium (Pd) catalysts for hydrogenation reactions

Major Products:

    Oxidation Products: Various oxidized derivatives depending on the extent of oxidation

    Reduction Products: Alcohols and other reduced derivatives

    Substitution Products: Compounds with different functional groups replacing the vinyl group

Mechanism of Action

The mechanism of action of 2-vinyltetrahydrofuran-3-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-Vinyltetrahydrofuran-3-carboxylic acid is unique due to its vinyl group, which imparts distinct reactivity and properties compared to other tetrahydrofuran derivatives. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

2-ethenyloxolane-3-carboxylic acid

InChI

InChI=1S/C7H10O3/c1-2-6-5(7(8)9)3-4-10-6/h2,5-6H,1,3-4H2,(H,8,9)

InChI Key

DVVWRMUXPXCIBJ-UHFFFAOYSA-N

Canonical SMILES

C=CC1C(CCO1)C(=O)O

Origin of Product

United States

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